molecular formula C21H16Cl2N2O5S B422973 2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate

2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate

Cat. No.: B422973
M. Wt: 479.3g/mol
InChI Key: WPJZPHAIRZITNB-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage and a benzenesulfonate group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate typically involves the reaction of 3,4-dichlorobenzoyl hydrazine with 6-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with benzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzenesulfonate group can interact with cellular membranes, affecting membrane permeability and signaling pathways. These interactions can lead to the induction of apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
  • 2-[(E)-{2-[(3,4-difluorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate

Uniqueness

The unique combination of the 3,4-dichlorophenyl group and the benzenesulfonate moiety in 2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in inducing apoptosis and greater stability under various chemical conditions .

Properties

Molecular Formula

C21H16Cl2N2O5S

Molecular Weight

479.3g/mol

IUPAC Name

[2-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H16Cl2N2O5S/c1-29-19-9-5-6-15(20(19)30-31(27,28)16-7-3-2-4-8-16)13-24-25-21(26)14-10-11-17(22)18(23)12-14/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

WPJZPHAIRZITNB-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.